(4'S)-Evogliptin L-Tartrate Salt is a pharmaceutical compound primarily used as a dipeptidyl peptidase-4 inhibitor, which plays a significant role in the management of type 2 diabetes mellitus. The compound enhances insulin secretion and promotes glucagon-like peptide-1 secretion, thereby improving glucose tolerance and exerting anti-inflammatory effects. It is synthesized from evogliptin, a potent Dipeptidyl Peptidase-4 inhibitor, and is recognized for its therapeutic potential in various metabolic disorders.
Evogliptin L-tartrate salt was initially synthesized by Dong-A ST Co., Ltd., a South Korean pharmaceutical company. The compound has been the subject of numerous studies highlighting its efficacy in controlling blood glucose levels and its potential applications in treating inflammatory conditions associated with diabetes .
Evogliptin L-tartrate salt falls under the category of Dipeptidyl Peptidase-4 inhibitors. This class of drugs is commonly utilized in the treatment of type 2 diabetes due to their ability to enhance incretin levels, which are hormones that increase insulin secretion in response to meals.
The synthesis of (4'S)-Evogliptin L-tartrate salt involves several steps:
The synthesis process requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure optimal yield and purity. Analytical methods such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and assess product purity.
The molecular structure of (4'S)-Evogliptin L-tartrate salt can be described as follows:
The three-dimensional structure reveals key interactions that facilitate its binding to the Dipeptidyl Peptidase-4 enzyme, enhancing its inhibitory effects on this target.
(4'S)-Evogliptin L-tartrate salt primarily undergoes enzymatic reactions within the body:
The kinetics of Dipeptidyl Peptidase-4 inhibition can be characterized by Michaelis-Menten kinetics, providing insights into the efficacy and potency of evogliptin compared to other inhibitors.
The mechanism by which (4'S)-Evogliptin L-tartrate salt exerts its pharmacological effects involves:
Clinical studies have demonstrated significant improvements in glycemic control among patients treated with evogliptin compared to placebo groups .
Analytical methods such as HPLC and mass spectrometry are routinely used for quality control during production and formulation development.
(4'S)-Evogliptin L-tartrate salt has several applications in scientific research and clinical practice:
(4'S)-Evogliptin L-Tartrate Salt is systematically named as (2R,3R)-2,3-dihydroxybutanedioic acid; (R)-4-[(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[(2-methylpropan-2-yl)oxymethyl]piperazin-2-one [4] [8]. Its molecular formula is C₂₃H₃₂F₃N₃O₉, with a molecular weight of 551.51 g/mol [9]. The compound features two chiral centers in the evogliptin moiety: the carbon at position 3 of the butanoyl chain [(R)-configuration] and the carbon adjacent to the amino group [(R)-configuration] [5]. The counterion, L-tartaric acid, contributes additional (2R,3R) stereochemistry, forming a diastereomerically pure salt [4].
Table 1: Molecular Identity of Evogliptin L-Tartrate Salt
Property | Value/Descriptor |
---|---|
IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid; (R)-4-[(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[(tert-butoxy)methyl]piperazin-2-one |
CAS Registry Number | 1222102-51-3 |
Molecular Formula | C₂₃H₃₂F₃N₃O₉ |
Molecular Weight | 551.51 g/mol |
Stereochemical Designation | (R,R)-evogliptin + (2R,3R)-tartrate |
Key Stereocenters | 3 (evogliptin) + 2 (tartrate) |
The synthesis of (4'S)-Evogliptin L-Tartrate Salt proceeds through a multi-step sequence that emphasizes stereocontrol and scalability:
Industrial-scale production utilizes continuous flow chemistry for the coupling step, achieving 85–90% yield with minimal racemization [5]. Critical quality attributes include residual solvent limits (<500 ppm ethanol) and chiral purity (>99.5% ee), monitored by chiral HPLC [9].
(4'S)-Evogliptin L-Tartrate Salt is a white to off-white crystalline solid with high aqueous solubility (181.32 mM in water at 25°C), significantly exceeding the free base form (water solubility: <5 mM) [9]. Its hygroscopicity is negligible under standard storage conditions (25°C/60% RH) [4].
Table 2: Physicochemical Properties of Evogliptin L-Tartrate Salt
Property | Value | Analytical Method |
---|---|---|
Melting Point | 192–195°C (decomposition) | Differential Scanning Calorimetry |
Solubility in DMSO | 100 mg/mL (181.32 mM) | Equilibrium solubility |
LogP (Partition Coefficient) | -0.84 (calculated) | Shake-flask method |
pKa (protonatable amine) | 9.2 ± 0.3 | Potentiometric titration |
Crystal System | Monoclinic | X-ray Powder Diffraction |
Stability Data:
The L-tartrate salt form of evogliptin provides critical advantages over the free base (C₁₉H₂₆F₃N₃O₃, MW 401.42 g/mol):
Table 3: Tartrate Salt vs. Free Base Properties
Property | Evogliptin L-Tartrate | Evogliptin Free Base |
---|---|---|
Molecular Weight | 551.51 g/mol | 401.42 g/mol |
Water Solubility | 181.32 mM (100 mg/mL) | <5 mM |
Hygroscopicity | Low (0.1% w/w at 80% RH) | High (deliquescent above 60% RH) |
Melting Point | 192–195°C | Oily residue upon heating |
Crystallinity | Defined crystalline structure | Amorphous solid |
Stability | Stable for 36 months at 4°C | Degrades within 6 months at 25°C |
Key Advantages of Tartrate Salt:
Summary of Compound Nomenclature
Designation | Chemical Name/Identifier |
---|---|
Systematic Name | (2R,3R)-2,3-dihydroxybutanedioic acid; (R)-4-[(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[(tert-butoxy)methyl]piperazin-2-one |
INN (International Nonproprietary Name) | Evogliptin tartrate |
CAS Registry Number | 1222102-51-3 |
Synonyms | DA-1229 tartrate; Suganon® (brand name); (4'S)-Evogliptin L-tartrate |
Molecular Formula | C₂₃H₃₂F₃N₃O₉ |
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: